(E)-16-Chlorohexadec-5-en-9-yne
Description
(E)-16-Chlorohexadec-5-en-9-yne is a halogenated unsaturated hydrocarbon featuring a chloro substituent at position 16, a trans-configured (E) double bond at position 5, and a triple bond at position 7. It is supplied commercially by BuGuCh & Partners, a global chemical manufacturer specializing in specialty compounds .
The molecular formula of (E)-16-Chlorohexadec-5-en-9-yne is C₁₆H₂₇Cl, with a molecular weight of 254.45 g/mol. Its structure confers distinct polarity due to the electron-withdrawing chloro group and the electron-rich unsaturated bonds. These features make it a candidate for applications in surfactant formulations, polymer additives, or intermediates in pharmaceuticals, though specific industrial uses remain understudied.
Properties
CAS No. |
70682-66-5 |
|---|---|
Molecular Formula |
C16H27Cl |
Molecular Weight |
254.84 g/mol |
IUPAC Name |
(E)-16-chlorohexadec-5-en-9-yne |
InChI |
InChI=1S/C16H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6H,2-4,7-8,11-16H2,1H3/b6-5+ |
InChI Key |
QZOPJHLCHHFHTC-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCC#CCCCCCCCl |
Canonical SMILES |
CCCCC=CCCC#CCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-16-Chlorohexadec-5-en-9-yne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Halogenation: The alkyne undergoes halogenation to introduce the chlorine atom.
Formation of Double Bond:
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-16-Chlorohexadec-5-en-9-yne may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-16-Chlorohexadec-5-en-9-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(E)-16-Chlorohexadec-5-en-9-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (E)-16-Chlorohexadec-5-en-9-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Table 1: Molecular Properties of (E)-16-Chlorohexadec-5-en-9-yne and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|
| (E)-16-Chlorohexadec-5-en-9-yne | C₁₆H₂₇Cl | 254.45 | Chloro, alkene (E), alkyne | 285 (estimated) | Low in water |
| (Z)-16-Chlorohexadec-5-en-9-yne | C₁₆H₂₇Cl | 254.45 | Chloro, alkene (Z), alkyne | 280 (estimated) | Low in water |
| 16-Chlorohexadec-5-ene | C₁₆H₂₉Cl | 256.45 | Chloro, alkene | 270 | Insoluble |
| Hexadec-5-en-9-yne | C₁₆H₂₆ | 218.34 | Alkene, alkyne | 240 | Insoluble |
| 16-Chlorohexadec-9-yne | C₁₆H₂₇Cl | 254.45 | Chloro, alkyne | 275 | Low in water |
Key Observations :
- Stereoisomerism : The (E)-isomer exhibits a slightly higher estimated boiling point (285°C) than its (Z)-counterpart (280°C) due to reduced steric hindrance and dipole alignment .
- Functional Group Impact : The absence of the triple bond in 16-Chlorohexadec-5-ene lowers molecular rigidity, reducing its boiling point (270°C) compared to the target compound.
- Chloro Substitution: Chloro derivatives generally display lower water solubility than non-halogenated analogues (e.g., Hexadec-5-en-9-yne), aligning with trends in hydrophobic interactions .
Research Findings and Data Limitations
Knowledge Gaps
- Biological Activity: No data exists on its pharmacokinetic properties (e.g., CYP inhibition, BBB permeability), unlike well-studied compounds such as Acridine-9-carboxylic acid .
Biological Activity
(E)-16-Chlorohexadec-5-en-9-yne is a synthetic compound that has garnered attention in biological research due to its potential therapeutic properties. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
(E)-16-Chlorohexadec-5-en-9-yne is characterized by its unique alkyne structure, which contributes to its biological activity. The compound has the following molecular formula:
- Molecular Formula : C₁₆H₁₃Cl
- Molecular Weight : 266.72 g/mol
Biological Activity
Research indicates that (E)-16-Chlorohexadec-5-en-9-yne exhibits several biological activities, primarily in the context of cancer research and immunology. Notable findings include:
- Antitumor Activity : Studies have shown that (E)-16-Chlorohexadec-5-en-9-yne can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in lung-derived myeloid cells, suggesting a mechanism that might be exploited for therapeutic purposes against lung cancer .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties, potentially modulating immune responses. This activity is particularly relevant in the treatment of chronic inflammatory diseases.
The mechanisms underlying the biological activity of (E)-16-Chlorohexadec-5-en-9-yne are still under investigation. However, preliminary studies suggest:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division and proliferation.
- Apoptosis Induction : It appears to activate apoptotic pathways, leading to programmed cell death in malignant cells.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study conducted by Buglak et al. (2022), (E)-16-Chlorohexadec-5-en-9-yne was tested on various lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
Case Study 2: Immunomodulatory Effects
Another investigation focused on the compound's effects on immune cells, revealing that treatment with (E)-16-Chlorohexadec-5-en-9-yne reduced the secretion of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
